

# JNJ-61393215: A Technical Overview of its Discovery and Development

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## Compound of Interest

Compound Name: *Tebideutorexant*

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An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

JNJ-61393215, also known as **tebideutorexant**, is a novel, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of neuropsychiatric disorders, including anxiety and depression.[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[2] Preclinical and clinical evidence suggests that hyperactivity of the orexin system, particularly through the OX1R pathway, is implicated in the pathophysiology of panic and anxiety states.[1] This has positioned selective OX1R antagonists like JNJ-61393215 as a promising therapeutic strategy for conditions characterized by hyperarousal and anxiety.[1] This technical guide provides a comprehensive overview of the discovery and development history of JNJ-61393215, detailing its pharmacological profile, key experimental findings, and clinical evaluation.

## Discovery and Preclinical Development

The development of JNJ-61393215 was driven by the therapeutic potential of selectively targeting the orexin-1 receptor to mitigate anxiety and panic without inducing the sedative effects associated with dual orexin receptor antagonists.[1]

## In Vitro Pharmacology

Initial characterization of JNJ-61393215 involved a series of in vitro assays to determine its affinity and functional activity at human and rat orexin receptors.

**Radioligand Binding Assays:** While the specific, detailed protocol for JNJ-61393215 is not publicly available, such assays typically involve the use of cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human or rat OX1R and OX2R).[3] [4] A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-61393215).[5] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibition constant ( $K_i$ ), which reflects the binding affinity of the compound.[3]

**In Vitro Functional Assays:** The functional antagonist activity of JNJ-61393215 was likely assessed using cellular assays that measure the inhibition of orexin-A-induced intracellular signaling.[6][7] A common method for Gq-coupled receptors like OX1R is to measure changes in intracellular calcium concentration using a fluorescent dye and a system like the Fluorometric Imaging Plate Reader (FLIPR).[7] In this assay, cells expressing the OX1R are loaded with a calcium-sensitive dye. The ability of JNJ-61393215 to block the increase in fluorescence upon stimulation with orexin-A is quantified to determine its functional potency (e.g., pKB).[7]

JNJ-61393215 demonstrated high affinity and selectivity for the human orexin-1 receptor.

Parameter	Human OX1R	Human OX2R	Rat OX1R	Reference
pKi	8.17	6.12	8.13	[1]
pKB	7.76	-	7.72	[1]

## Preclinical In Vivo Studies

Preclinical evaluation of JNJ-61393215 was conducted in rodent models to assess its pharmacokinetic profile and efficacy in a model of panic anxiety.

**Rat CO<sub>2</sub>-Induced Panic Model:** This model is a well-established translational model for panic anxiety.[8][9] While the specific protocol used for JNJ-61393215 is proprietary, the general procedure involves exposing rats to an elevated concentration of carbon dioxide (e.g., 20% CO<sub>2</sub>), which induces panic-like behaviors and physiological responses.[8][9][10] Behavioral

assessments may include measures of freezing, escape attempts, and social interaction.[8][9][11] Physiological parameters such as heart rate and blood pressure are also typically monitored.[8] JNJ-61393215 was administered orally at various doses prior to the CO2 challenge to evaluate its ability to attenuate these panic-like responses.[1]

In the rat model of CO2-induced panic, JNJ-61393215 demonstrated a dose-dependent reduction in panic-like behaviors.

Dose (mg/kg, p.o.)	Effect on CO2-Induced Panic-like Behavior	Reference
3	-	[1]
10	Attenuation	[1]
30	Significant Attenuation	[1]

JNJ-61393215 was found to have minimal effects on spontaneous sleep in rats, highlighting its selective anxiolytic potential without significant sedative properties.[1]

## Clinical Development

JNJ-61393215 has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

### Phase 1 Studies

First-in-human studies were conducted in healthy volunteers to establish the safety and pharmacokinetic profile of JNJ-61393215.

Single and Multiple Ascending Dose Studies (NCT0223871): These studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug at increasing dose levels.[12] While the full protocol is not publicly available, these trials typically involve administering single or multiple doses of the study drug or placebo to healthy participants.[13][14] Blood samples are collected at various time points to determine pharmacokinetic parameters such as maximum plasma concentration (C<sub>max</sub>), time to maximum concentration (T<sub>max</sub>), and half-life (t<sub>1/2</sub>).[12][13] Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and reporting of adverse events.[12][13]

**Human CO<sub>2</sub> Inhalation Challenge:** This is a translational model used to induce panic-like symptoms in a controlled laboratory setting.[15][16][17] The protocol generally involves the inhalation of a mixture of CO<sub>2</sub> (e.g., 35%) and oxygen for a short duration (e.g., one or two breaths).[15][16] Subjective and physiological responses, including measures of fear, anxiety, heart rate, and blood pressure, are assessed before and after the challenge.[15][16][17] In the study with JNJ-61393215, the drug was administered prior to the CO<sub>2</sub> challenge to evaluate its ability to mitigate the induced panic symptoms.[1]

JNJ-61393215 was generally well-tolerated in healthy volunteers. The most common adverse events reported were somnolence and headache.[1]

#### Pharmacokinetic Profile of JNJ-61393215 in Healthy Volunteers (Single Ascending Dose)

Dose (mg)	T <sub>max</sub> (h)	t <sub>1/2</sub> (h)	C <sub>max</sub> (ng/mL)	Reference
1-90	1.0 - 2.25	13.6 - 24.6	1.4 - 136.8	[12]

In the human CO<sub>2</sub> challenge model, a 90 mg dose of JNJ-61393215 demonstrated a significant reduction in CO<sub>2</sub>-induced fear and anxiety symptoms, comparable to the effects of alprazolam.[1]

## Phase 2a Study

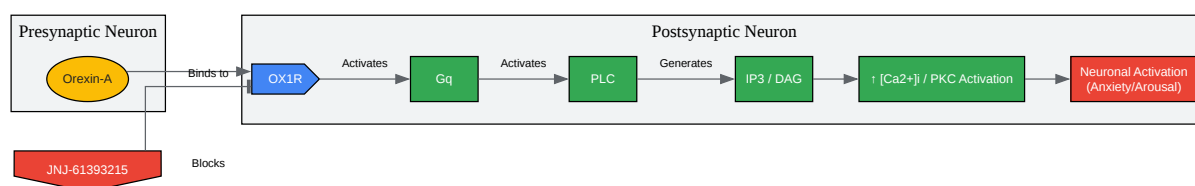
A Phase 2a clinical trial (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of JNJ-61393215 as an adjunctive treatment for adults with major depressive disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[18][19]

This was a double-blind, placebo-controlled, multicenter study.[18] While the complete protocol is not publicly available, the study design involved randomizing participants to receive either JNJ-61393215 (135 mg) or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.[18][19] The primary efficacy endpoint was the change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[18] Secondary endpoints likely included measures of anxiety and overall clinical improvement.[18]

The results of this Phase 2a study have been posted, and further details may be available through scientific publications and conference presentations.

## Signaling Pathways and Workflows

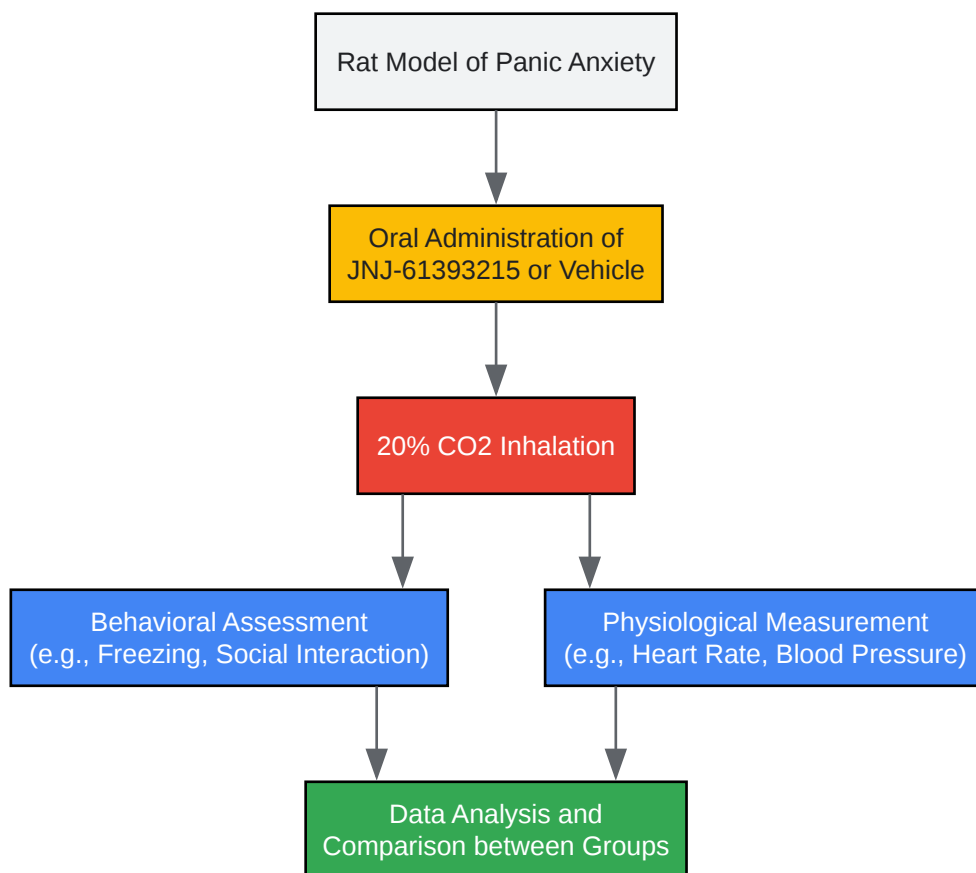
### Orexin Signaling Pathway and the Mechanism of Action of JNJ-61393215



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Caption: Orexin-A binding to OX1R activates Gq, leading to neuronal activation. JNJ-61393215 blocks this pathway.

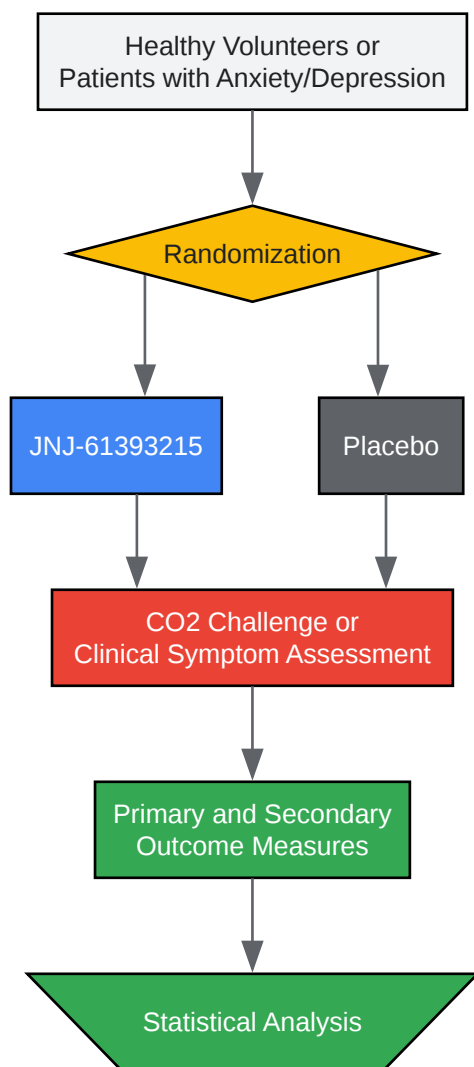
## Preclinical Efficacy Evaluation Workflow



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Caption: Workflow for assessing the efficacy of JNJ-61393215 in a preclinical model of panic.

## Clinical Trial Logic for Proof-of-Concept



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